molecular formula C9H15O3PS B1334679 Diethyl (thiophen-2-ylmethyl)phosphonate CAS No. 2026-42-8

Diethyl (thiophen-2-ylmethyl)phosphonate

Cat. No. B1334679
CAS RN: 2026-42-8
M. Wt: 234.25 g/mol
InChI Key: GOJBUVQDOFHBLF-UHFFFAOYSA-N
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Description

Diethyl (thiophen-2-ylmethyl)phosphonate is a compound that belongs to the class of organophosphorus compounds, which are characterized by the presence of a phosphorus atom bonded to carbon and oxygen atoms. These compounds are of significant interest due to their wide range of applications, including their use in medicinal chemistry, agriculture, and as ligands in coordination chemistry.

Synthesis Analysis

The synthesis of diethyl (thiophen-2-ylmethyl)phosphonate and related compounds typically involves the reaction of phosphites with appropriate aldehydes or ketones in the presence of catalysts or under specific reaction conditions. For example, the synthesis of diethyl (((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)(phenyl)methyl)phosphonates was achieved through a one-pot, three-component reaction using SnO2 nanoparticles as a catalyst under solvent-free conditions . Similarly, diethyl (dichloromethyl)phosphonate was prepared and used in the synthesis of alkynes, demonstrating the versatility of diethyl phosphonates in organic synthesis .

Molecular Structure Analysis

The molecular structure of diethyl (thiophen-2-ylmethyl)phosphonate derivatives can be elucidated using various spectroscopic techniques such as FTIR, NMR, and mass spectrometry, as well as single-crystal X-ray diffraction analysis. For instance, the crystal structure of diethyl 5-acetoxy-3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl-5-phosphonate was determined by X-ray diffraction, revealing the dihedral angle between the phenyl group and the isoxazoline ring .

Chemical Reactions Analysis

Diethyl phosphonates can participate in a variety of chemical reactions, including condensation, elimination, and addition reactions. They can also be used as intermediates in the synthesis of more complex molecules. For example, diethyl (dichloromethyl)phosphonate was used as an intermediate in the synthesis of (4-methoxyphenyl)ethyne, showcasing its utility in the formation of carbon-carbon triple bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl (thiophen-2-ylmethyl)phosphonate derivatives can be studied through computational methods such as Density Functional Theory (DFT) calculations. These studies can provide insights into the thermodynamic properties, vibrational frequencies, electronic properties, and reactivity indices such as Fukui functions. For example, diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate was characterized by DFT calculations to determine its vibrational, electronic, and thermodynamic properties . Additionally, the anticorrosion properties of diethyl (phenylamino) methyl) phosphonate derivatives were investigated both experimentally and theoretically, demonstrating their potential as corrosion inhibitors .

Scientific Research Applications

1. Antimicrobial and Antioxidant Agent Synthesis

Diethyl (thiophen-2-ylmethyl)phosphonate derivatives have been utilized in the synthesis of α-aminophosphonate/phosphinate derivatives exhibiting potent antimicrobial and antioxidant properties. These derivatives have shown effective antibacterial and antifungal activities, comparable to standard treatments (Basha et al., 2016).

2. Stereochemical Studies in Mass Spectrometry

The compound has been employed in the study of stereochemical effects in fragmentation, particularly in the analysis of diastereoisomers of protected diethyl 1,2-diamino-alkylphosphonates using mass spectrometry. This research contributes to understanding stereospecific eliminations and fragmentation processes (Drabik et al., 2010).

3. Anticorrosion Properties in Steel

Diethyl (thiophen-2-ylmethyl)phosphonate derivatives have been synthesized and studied for their anticorrosion properties on steel. The compounds showed significant inhibition of corrosion, with their effectiveness being explored through both experimental and theoretical methods (Moumeni et al., 2020).

4. High Voltage Battery Additive

In the field of energy storage, diethyl (thiophen-2-ylmethyl)phosphonate has been identified as a novel multifunctional electrolyte additive for high voltage batteries. Its addition to carbonate-based electrolytes significantly improves capacity retention and thermal stability, presenting a cost-efficient solution to challenges in high voltage lithium-ion batteries (Zhu et al., 2018).

Safety And Hazards

While specific safety and hazards information for diethyl (thiophen-2-ylmethyl)phosphonate is not available in the search results, it’s generally advisable to handle such chemicals with protective gloves, goggles, and clothing, and to avoid prolonged exposure, inhalation of vapors or dust, and moisture .

Future Directions

Diethyl (thiophen-2-ylmethyl)phosphonate has been identified as a cost-efficient solution to the issues often faced in high voltage lithium-ion batteries . Its use dramatically improves the capacity retention of a high voltage Li-ion cell . Future research may focus on optimizing its use in various battery technologies and exploring other potential applications.

properties

IUPAC Name

2-(diethoxyphosphorylmethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15O3PS/c1-3-11-13(10,12-4-2)8-9-6-5-7-14-9/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJBUVQDOFHBLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=CS1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400474
Record name Diethyl [(thiophen-2-yl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (thiophen-2-ylmethyl)phosphonate

CAS RN

2026-42-8
Record name Diethyl [(thiophen-2-yl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

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The following phosphonate reagents were also prepared by the above-described method: diethyl 3-thienylmethylphosphonate, diethyl 2-furanylmethylphosphonate, diethyl 2-fluorobenzylphosphonate, and diethyl 3,4,5-trimethoxybenzylphos-phonate.
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Synthesis routes and methods III

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Following the general procedure for carrying out the Arbuzov reaction (reference cite: Chem. Rev. 81, 415, 1981) 0.1 mole (17.5 ml) of triethyl phosphite and 0.1 mole (13.2 g) of 2-chloromethylthiophene were combined and heated under N2 at 150° C. for 5 hours. The reaction mixture was cooled and partitioned between 100 ml methylene chloride and 50 ml. water. The organic phase was separated, washed with saturated NaHCO3 solution, dried over magnesium sulfate and concentrated under vacuum to yield 17.5 g. crude liquid product.
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